Cas no 1806832-86-9 (4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine)

4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with a reactive bifunctional structure, featuring both amino and bromo substituents. The presence of a difluoromethyl group enhances its electrophilic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s dual amino functionality allows for selective derivatization, while the bromo substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its structural features enable precise modifications for developing bioactive molecules, particularly in medicinal chemistry for targeted drug design. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, enhancing potential applications in lead optimization. This compound is suited for researchers requiring a multifunctional scaffold in heterocyclic chemistry.
4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine structure
1806832-86-9 structure
Product Name:4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine
CAS No:1806832-86-9
MF:C7H8BrF2N3
MW:252.059327125549
CID:4851701
Update Time:2025-06-13

4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine
    • Inchi: 1S/C7H8BrF2N3/c8-6-3(12)1-4(7(9)10)13-5(6)2-11/h1,7H,2,11H2,(H2,12,13)
    • InChI Key: RJPPJJFRPYRGBV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(F)F)N=C1CN)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.9

4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029071744-250mg
4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine
1806832-86-9 97%
250mg
$998.40 2022-03-31
Alichem
A029071744-500mg
4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine
1806832-86-9 97%
500mg
$1,597.40 2022-03-31
Alichem
A029071744-1g
4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine
1806832-86-9 97%
1g
$3,129.00 2022-03-31

Additional information on 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine

Recent Advances in the Study of 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine (CAS: 1806832-86-9)

The compound 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine (CAS: 1806832-86-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds, which are of particular interest in drug discovery. The presence of both amino and difluoromethyl groups in the pyridine ring offers unique reactivity and binding properties, making it a valuable scaffold for the development of enzyme inhibitors and receptor modulators. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, demonstrating its versatility in medicinal chemistry.

In terms of biological activity, preliminary studies have shown that derivatives of 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine exhibit promising activity against various cancer cell lines. The compound's ability to interfere with specific signaling pathways has been demonstrated in vitro, with particular efficacy observed in models of solid tumors. These findings suggest that further optimization of this scaffold could lead to the development of novel anticancer agents.

The synthetic routes to 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine have been refined in recent years, with several research groups reporting improved yields and purity. A notable advancement includes the development of a one-pot synthesis method that significantly reduces the number of steps required to produce the compound, thereby increasing its accessibility for medicinal chemistry applications. These synthetic improvements have facilitated more extensive structure-activity relationship studies.

From a pharmacological perspective, recent pharmacokinetic studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While the initial data shows moderate bioavailability, researchers are exploring various formulation strategies to enhance its drug-like properties. The presence of the difluoromethyl group has been shown to improve metabolic stability, a crucial factor in drug development.

Looking forward, the compound's potential extends beyond oncology applications. Current research is exploring its utility in the development of treatments for neurological disorders and inflammatory diseases. The unique electronic properties imparted by the difluoromethyl group make it particularly interesting for targeting specific protein-protein interactions that are challenging to address with conventional small molecules.

In conclusion, 4-Amino-2-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its structure-activity relationships, combined with advances in synthetic methodology, is expected to yield novel drug candidates in the coming years. The compound's unique combination of functional groups offers multiple avenues for chemical modification and biological evaluation, making it a valuable tool for drug discovery efforts.

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